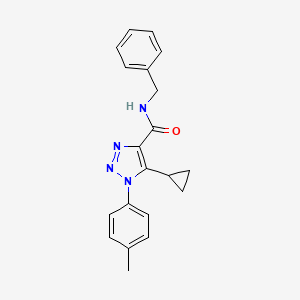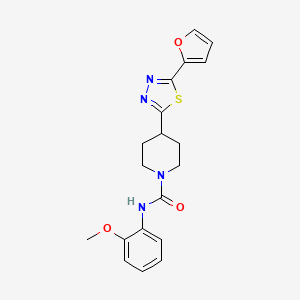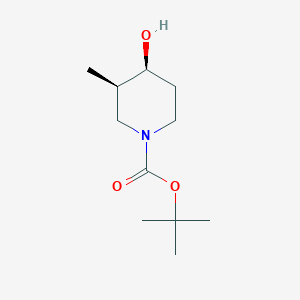
1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazoles are known for their applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .
Scientific Research Applications
Chemical Synthesis and Modification
1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid is involved in various synthetic pathways, leading to the creation of novel compounds with potential biological activities. Studies have shown its utility in forming new derivatives through reactions with different agents. For example, reactions of pyrazole carboxylic acid derivatives with hydroxylamines and carbazates have led to the synthesis of novel N-substituted pyrazole carboxamides and carbohydrazides, showcasing the versatility of these compounds in chemical synthesis (E. Korkusuz & İ. Yıldırım, 2010).
Coordination Chemistry and Metal Organic Frameworks (MOFs)
The compound and its derivatives have also found applications in coordination chemistry, where they serve as ligands to form complex structures with metals. This is significant in the synthesis of metal organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. For instance, pyrazole-dicarboxylate acid derivatives have been used to synthesize mononuclear Cu^II/Co^II coordination complexes, indicating the potential of these compounds in developing new materials with unique chemical properties (S. Radi et al., 2015).
properties
IUPAC Name |
1-prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-10(16)14-8-4-12(5-9-14,11(17)18)15-7-3-6-13-15/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJDABRFIWCLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)
![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2734583.png)
![1-Benzyl-4-[4-(difluoromethoxy)-3-methoxyphenyl]-3-phenoxyazetidin-2-one](/img/structure/B2734585.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2734586.png)







![1-(Benzenesulfonyl)-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2734600.png)